molecular formula C17H21N5O2 B2581860 2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-5-methylpyrazine CAS No. 1705939-09-8

2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-5-methylpyrazine

Cat. No.: B2581860
CAS No.: 1705939-09-8
M. Wt: 327.388
InChI Key: OQAJSSMGUYFRSY-UHFFFAOYSA-N
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Description

The compound 2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-5-methylpyrazine (hereafter referred to as Compound A) is a heterocyclic molecule featuring:

  • A piperidine ring substituted at the 3-position with a methyl group linked to a 3-cyclopropyl-1,2,4-oxadiazole.
  • A carbonyl bridge connecting the piperidine nitrogen to a 5-methylpyrazine ring.

This structure combines rigidity (from the oxadiazole and pyrazine) with conformational flexibility (piperidine), making it a candidate for medicinal chemistry applications. The cyclopropyl group enhances metabolic stability, while the pyrazine may contribute to π-π stacking interactions in biological targets .

Properties

IUPAC Name

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-11-8-19-14(9-18-11)17(23)22-6-2-3-12(10-22)7-15-20-16(21-24-15)13-4-5-13/h8-9,12-13H,2-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAJSSMGUYFRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-5-methylpyrazine typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the 1,2,4-oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives in a suitable medium, such as NaOH–DMSO . The cyclopropyl group can be introduced via cyclopropanation reactions, while the piperidine and pyrazine rings are typically constructed through cyclization reactions involving appropriate starting materials .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-5-methylpyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-5-methylpyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-5-methylpyrazine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural motifs with Compound A , differing in substituents, core rings, or functional groups:

3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(ethanesulfonyl)piperidine (BK65054)
  • Structure : Piperidine with a 3-cyclopropyl-oxadiazole methyl group and ethanesulfonyl substituent.
  • Key Differences : Lacks the pyrazine-carbonyl moiety; instead, the piperidine nitrogen is sulfonylated.
  • Molecular weight: 299.39 vs. 329.40 (Compound A) .
2-[3-(Piperidin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]pyrazine HCl
  • Key Differences : The absence of the carbonyl group reduces rigidity and may alter binding kinetics. The HCl salt enhances solubility, unlike the neutral Compound A .
4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine
  • Structure : Morpholine replaces pyrazine; trifluoromethylphenyl substitutes cyclopropyl on oxadiazole.
1-Cyclopropyl-4-{4-[(5-methyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1H-pyrazol-1-yl)methyl]pyridin-2-yl}piperazine
  • Structure : Piperazine core with pyrazole and trifluoromethoxyphenyl -substituted oxadiazole.
  • Key Differences : Piperazine’s additional nitrogen enhances basicity, and the pyrazole may offer distinct hydrogen-bonding interactions compared to Compound A 's pyrazine .

Physicochemical and Pharmacological Properties

Compound Molecular Weight Core Rings Key Substituents Potential Applications
Compound A 329.40 Piperidine, Oxadiazole, Pyrazine 5-Methylpyrazine, Cyclopropyl Antidiabetic, Antiviral
BK65054 299.39 Piperidine, Oxadiazole Ethanesulfonyl Enzyme inhibition
2-[3-(Piperidinylmethyl)-Oxadiazolyl]pyrazine HCl ~330* Piperidine, Oxadiazole, Pyrazine HCl salt, Direct linkage Solubility-enhanced drug candidate
Morpholine Derivative (Fig. 13) ~400* Morpholine, Oxadiazole Trifluoromethylphenyl Diabetes management

*Estimated based on structural similarity.

Key Observations:
  • Rigidity vs.
  • Electron Effects : The cyclopropyl group in Compound A provides steric hindrance and metabolic stability, contrasting with electron-deficient groups (e.g., CF₃) in other analogs .
  • Solubility : Neutral Compound A may exhibit lower aqueous solubility than salt forms (e.g., HCl derivatives) but better membrane permeability .

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